molecular formula C18H28ClNO6 B4042960 N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Cat. No.: B4042960
M. Wt: 389.9 g/mol
InChI Key: GWZSBRXOZIGPHM-UHFFFAOYSA-N
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Description

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is a complex organic compound that combines an amine with an oxalic acid moiety. This compound is characterized by the presence of a chloro-ethylphenoxy group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Scientific Research Applications

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: In studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-ethylphenol with ethylene oxide under basic conditions to form 2-(4-chloro-3-ethylphenoxy)ethanol.

    Etherification: The intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to form N-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethylamine.

    Amine Alkylation: The final step involves the alkylation of the amine with 2-butanone under reductive amination conditions to yield N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine.

    Oxalic Acid Addition: The compound is then reacted with oxalic acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the chloro-ethylphenoxy group allows for specific interactions with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-2-amine: Lacks the ethyl group, resulting in different reactivity and biological activity.

    N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]butan-2-amine: Contains a bromine atom instead of chlorine, affecting its chemical properties.

    N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine: Contains a methyl group instead of chlorine, leading to different interactions.

Uniqueness

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine is unique due to the presence of both chloro and ethyl groups on the phenoxy ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO2.C2H2O4/c1-4-13(3)18-8-9-19-10-11-20-15-6-7-16(17)14(5-2)12-15;3-1(4)2(5)6/h6-7,12-13,18H,4-5,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZSBRXOZIGPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOCCNC(C)CC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

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